molecular formula C6H4ClNO5S B1585211 2-Chloro-5-nitrobenzenesulfonic acid CAS No. 96-73-1

2-Chloro-5-nitrobenzenesulfonic acid

Cat. No. B1585211
M. Wt: 237.62 g/mol
InChI Key: GNTARUIZNIWBCN-UHFFFAOYSA-N
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Patent
US09388127B2

Procedure details

2-chloro-5-nitrobenzenesulfonic acid (44 mmol) was heated at reflux for 3.5 hours in a mixture of thionyl chloride (22 mL) and dimethylformamide (2 mL). After cooling the reaction mixture to room temperature, the solvents were removed under high vacuum. The crude solid was azeotroped with toluene (3×100 mL) to dryness under vacuum. The final residue was taken up in a mixture of toluene (20 mL) and tetrahydrofuran (50 mL) then cooled to 0° C. Ammonia (50 mL) was added to the stirred reaction mixture, then allowed to warm to room temperature overnight. The solution was acidified using 6 M HCl (pH ˜4) and extracted with ethyl acetate (3×100 mL). The combined organics were dried over MgSO4, filtered and then concentrated to dryness under vacuum to yield 2-Chloro-5-nitrobenzenesulfonamide as a light brown solid (3.91 g, 38% over 2 steps).
Quantity
44 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([OH:14])(=O)=[O:12].C[N:16](C)C=O>S(Cl)(Cl)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([NH2:16])(=[O:14])=[O:12]

Inputs

Step One
Name
Quantity
44 mmol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
22 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed under high vacuum
CUSTOM
Type
CUSTOM
Details
The crude solid was azeotroped with toluene (3×100 mL) to dryness under vacuum
ADDITION
Type
ADDITION
Details
The final residue was taken up in a mixture of toluene (20 mL) and tetrahydrofuran (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C
ADDITION
Type
ADDITION
Details
Ammonia (50 mL) was added to the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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